1,1,2,2,3,3-Hexachloropropane (CAS 15600-01-8) is a highly chlorinated aliphatic hydrocarbon characterized by its symmetrical structure (CHCl2-CCl2-CHCl2) and ambient liquid state. Exhibiting a high density of 1.73 g/cm³ and a boiling point of 219 °C, it serves as a robust, thermally stable intermediate in industrial chemistry [1]. In procurement contexts, it is primarily sourced as a specialized regioselective precursor for the catalytic synthesis of next-generation hydrofluoroolefins (HFOs) and as a dense carrier solvent in advanced materials engineering [2].
Substituting 1,1,2,2,3,3-hexachloropropane with generic chlorocarbons, such as carbon tetrachloride, or with its structural isomers like 1,1,1,3,3,3-hexachloropropane, fundamentally alters downstream reaction pathways. In the synthesis of low-global-warming-potential (GWP) refrigerants, the exact placement of chlorine atoms dictates the regiochemistry of subsequent dehydrochlorination and HF-catalyzed fluorination steps [1]. A terminal-heavy isomer cannot yield the internally substituted hydrochlorofluorocarbon intermediates required for specific HFO architectures. Consequently, using an analog results in incorrect product profiles, lower target selectivity, and the need for highly complex, energy-intensive azeotropic separations to remove unwanted byproducts [2].
During industrial purification workflows, 1,1,2,2,3,3-hexachloropropane exhibits a boiling point of 219 °C and a liquid density of 1.73 g/cm³. When compared directly to its structural isomer 1,1,1,3,3,3-hexachloropropane, which boils significantly lower at 206 °C with a density of 1.68 g/cm³, this 13 °C differential provides a distinct thermodynamic advantage [1]. This quantitative gap allows chemical engineers to achieve high-purity separation via standard fractional distillation without cross-contamination.
| Evidence Dimension | Boiling Point and Density |
| Target Compound Data | BP: 219 °C, Density: 1.73 g/cm³ |
| Comparator Or Baseline | 1,1,1,3,3,3-hexachloropropane (BP: 206 °C, Density: 1.68 g/cm³) |
| Quantified Difference | +13 °C boiling point; +0.05 g/cm³ density |
| Conditions | Standard atmospheric pressure (760 torr) |
Ensures high-purity feedstock isolation without the need for complex azeotropic distillation, directly reducing energy costs in HFO precursor manufacturing.
The symmetrical CHCl2-CCl2-CHCl2 architecture of 1,1,2,2,3,3-hexachloropropane strictly controls its behavior during catalytic gas-phase fluorination. Unlike 1,1,1,3,3,3-hexachloropropane, which preferentially yields terminally fluorinated species (e.g., 1,1,1,3,3,3-hexafluoropropane), the 1,1,2,2,3,3-isomer provides exclusive access to internally substituted hydrofluorocarbon and hydrofluoroolefin intermediates [1]. This specific substitution pattern is non-reproducible with generic pentachloropropane baselines.
| Evidence Dimension | Fluorination Regioselectivity |
| Target Compound Data | Internal carbon substitution pathway |
| Comparator Or Baseline | 1,1,1,3,3,3-hexachloropropane (Terminal substitution pathway) |
| Quantified Difference | Distinct downstream HFO/HFC architectures |
| Conditions | Catalytic gas-phase fluorination with HF |
Procuring this exact isomer is mandatory for synthesizing specific low-GWP refrigerant architectures that rely on internal carbon fluorination.
In advanced materials science applications involving porous organic cages (e.g., CC3), solvent size-exclusivity determines the viability of Type II porous liquids. Computational and empirical models demonstrate that 1,1,2,2,3,3-hexachloropropane yields a Kernel Density Estimate (KDE) overlap of 0.292, indicating it is not size-excluded from the pore networks [1]. In contrast, bulkier baseline solvents fail to penetrate the cage apertures, rendering them useless as carrier fluids for these specific porous systems.
| Evidence Dimension | Pore-Carrier Size-Exclusivity (KDE Overlap) |
| Target Compound Data | KDE overlap = 0.292 (pore-penetrating) |
| Comparator Or Baseline | Size-excluded baseline solvents (KDE below penetration threshold) |
| Quantified Difference | Complete pore accessibility vs. size-exclusion |
| Conditions | Solvent interaction with CC3 porous organic cages |
Validates the compound as a highly effective, non-excluded carrier solvent for engineering advanced porous liquids and gas-separation membranes.
Leveraging its specific internal regiochemistry, 1,1,2,2,3,3-hexachloropropane is an essential feedstock for the catalytic synthesis of next-generation refrigerants and blowing agents. Its unique structure ensures the correct placement of fluorine atoms during HF-catalyzed substitution, which is critical for meeting strict global warming potential (GWP) targets [1].
Due to its favorable Kernel Density Estimate (KDE) overlap and high density, this compound serves as an optimal non-excluded carrier solvent for porous organic cages (such as CC3). It enables the formulation of fluid materials with permanent porosity, useful in advanced gas capture and separation technologies [2].
With a boiling point of 219 °C and a density of 1.73 g/cm³, it is utilized as a robust, thermally stable solvent in high-temperature chlorination reactions where lighter solvents like carbon tetrachloride would vaporize or fail to provide the necessary reaction medium [3].
Irritant